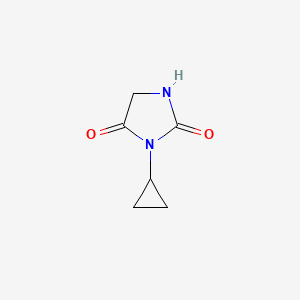

3-Cyclopropylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMZRUJBGDIMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Cyclopropylimidazolidine-2,4-dione chemical properties

Executive Summary & Chemical Identity

3-Cyclopropylimidazolidine-2,4-dione (CAS: 69627-56-1) is a specialized N3-substituted hydantoin derivative.[1][2] Unlike the more common 5,5-disubstituted hydantoins (e.g., phenytoin), this compound features a cyclopropyl group at the N3 position, imparting unique steric constraints and metabolic stability profiles. It serves as a critical building block in the synthesis of pharmaceutical agents, particularly in the development of plasma kallikrein inhibitors and anticonvulsants.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles of 3-cyclopropylimidazolidine-2,4-dione, designed for application scientists and medicinal chemists.

Physicochemical Profile

The cyclopropyl moiety introduces significant lipophilicity and conformational rigidity compared to straight-chain alkyl analogs.[2]

| Property | Value / Description | Source/Note |

| IUPAC Name | 3-Cyclopropylimidazolidine-2,4-dione | |

| CAS Number | 69627-56-1 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| Appearance | White crystalline solid | [2] |

| Predicted Density | 1.46 ± 0.06 g/cm³ | [1] |

| pKa (N1-H) | ~11.5 - 12.0 (Predicted) | Note: N3-substitution removes the more acidic proton (pKa ~9.1), leaving the weakly acidic N1-H.[1][2][3] |

| Solubility | DMSO, DMF, Methanol, Ethanol | Moderate water solubility due to polar imide core. |

| LogP | ~0.2 - 0.5 (Predicted) | Cyclopropyl adds lipophilicity vs. methyl. |

Structural Analysis & Electronic Properties

The hydantoin scaffold contains two nitrogen atoms: N1 (amide-like) and N3 (imide-like).[2] In 3-cyclopropylimidazolidine-2,4-dione, the N3 position is capped, fundamentally altering the electronic landscape of the ring.

Figure 1: Structural connectivity and electronic features. The N3-substitution blocks the primary acidic site, directing subsequent alkylation or functionalization to N1.[4]

Synthetic Methodologies

Two primary routes exist for synthesizing 3-cyclopropylimidazolidine-2,4-dione. The Isocyanate Route is preferred for its high regioselectivity and yield, avoiding the poor electrophilicity of cyclopropyl halides.

Method A: The Isocyanate Route (Gold Standard)

This method utilizes cyclopropyl isocyanate and glycine ethyl ester.[2] It proceeds via a urea intermediate which cyclizes under acidic or basic conditions.[5][6]

Protocol:

-

Urea Formation:

-

Dissolve Glycine Ethyl Ester Hydrochloride (1.0 eq) in DCM.

-

Add Triethylamine (1.1 eq) to liberate the free amine at 0°C.

-

Add Cyclopropyl Isocyanate (1.0 eq) dropwise.

-

Stir at RT for 4–6 hours. Monitoring by TLC will show the disappearance of the amine.

-

Result: Ethyl 2-(3-cyclopropylureido)acetate.[2]

-

-

Cyclization:

-

Reflux the intermediate in 6M HCl (aqueous) for 2 hours OR treat with catalytic base (NaOEt) in Ethanol.

-

Acidic cyclization is often preferred to ensure simultaneous hydrolysis/closure if the ester is stubborn.

-

Cool to precipitate the product.

-

-

Purification:

-

Recrystallize from Ethanol/Water.

-

Figure 2: Regioselective synthesis via isocyanate addition. This pathway guarantees N3 substitution.

Method B: Direct Alkylation (Alternative)

Direct alkylation of unsubstituted hydantoin with cyclopropyl bromide is chemically inefficient due to the high energy barrier of S_N2 reactions on cyclopropyl rings.[2] However, modern Chan-Lam coupling offers a viable alternative.

-

Reagents: Imidazolidine-2,4-dione, Cyclopropylboronic acid, Cu(OAc)₂, Pyridine, Molecular Sieves, DCM/Air.

-

Mechanism: Copper-mediated oxidative coupling.

-

Selectivity: Favors N3 due to its lower pKa (~9.1) compared to N1 (~12), but mixtures can occur if stoichiometry is not controlled.

Chemical Reactivity & Derivatization

Once synthesized, 3-cyclopropylimidazolidine-2,4-dione serves as a scaffold for further modification.[2]

N1-Alkylation

With N3 blocked, the N1 position becomes the sole nucleophile upon deprotonation.[2]

-

Conditions: Strong base required (e.g., NaH in DMF or K₂CO₃/Acetone with alkyl halides).

-

Application: Introducing pharmacophores at position 1.

Hydrolysis (Ring Opening)

The hydantoin ring is susceptible to hydrolysis under harsh alkaline conditions (e.g., NaOH/H₂O, reflux), yielding the corresponding hydantoic acid (ureido acid).

-

Reaction: 3-Cyclopropylhydantoin + H₂O/OH⁻ → N-Cyclopropylcarbamoylglycine.

-

Stability Note: The cyclopropyl group remains intact during standard ring hydrolysis.

Figure 3: Divergent reactivity pathways. N1-alkylation retains the ring, while hydrolysis yields the acyclic ureido acid.

Medicinal Chemistry Applications

The 3-cyclopropyl moiety is a strategic bioisostere in drug design:

-

Metabolic Stability: The cyclopropyl group is generally more resistant to cytochrome P450 oxidation than isopropyl or n-propyl groups, reducing the rate of N-dealkylation.[2]

-

Conformational Lock: The rigidity of the cyclopropyl ring restricts the rotational freedom of the N3-substituent, potentially enhancing binding affinity to target pockets (e.g., plasma kallikrein [2]).

-

Blood-Brain Barrier (BBB): The moderate lipophilicity (LogP ~0.2) aids in CNS penetration, relevant for anticonvulsant analog development.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Skin Irrit. 2 (H315)

-

Eye Irrit.[2] 2A (H319)

-

STOT SE 3 (H335)

-

-

Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Stable under normal laboratory conditions.

References

-

ChemicalBook. (n.d.). 3-Cyclopropylimidazolidine-2,4-dione Chemical Properties. Retrieved from

-

Google Patents. (2022).[2] WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein.[2] Retrieved from

-

PubChem. (n.d.).[2][3] 1-Cyclopropylimidazolidine-2,4-dione (Isomer Reference). Retrieved from

Sources

- 1. 3-Cyclopropylimidazolidine-2,4-dione | 69627-56-1 [chemicalbook.com]

- 2. 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione | C7H12N2O2 | CID 588189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Imidazolidinedione, 3-(hydroxymethyl)-1-(2-propynyl)- | C7H8N2O3 | CID 11789597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Hydantoin synthesis [organic-chemistry.org]

- 6. Hydantoin synthesis [organic-chemistry.org]

Technical Guide: Spectroscopic Profiling of 3-Cyclopropylimidazolidine-2,4-dione

Executive Summary

3-Cyclopropylimidazolidine-2,4-dione (3-Cyclopropylhydantoin) represents a specialized scaffold in medicinal chemistry, combining the privileged hydantoin pharmacophore with a cyclopropyl moiety. The hydantoin ring is a validated substructure in anticonvulsant therapeutics (e.g., Phenytoin), while the cyclopropyl group serves as a metabolic modulator, often improving oral bioavailability and altering cytochrome P450 stability compared to standard alkyl chains.

This guide provides a definitive technical analysis of the molecule's spectroscopic signature, synthesis, and quality control parameters. It is designed for researchers requiring rigorous identification standards for this specific intermediate.

Structural Analysis & Nomenclature

The molecule consists of a five-membered imidazolidine-2,4-dione ring substituted at the

-

IUPAC Name: 3-Cyclopropylimidazolidine-2,4-dione

-

Molecular Formula:

-

Molecular Weight: 140.14 g/mol

-

Key Features:

- Position: Unsubstituted (contains acidic NH).

- Position: Cyclopropyl substituted (tertiary amide/urea character).

- Position: Methylene bridge (unsubstituted).

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Data presented is standardized for DMSO-

H NMR Diagnostic Signals

| Position | Moiety | Shift ( | Multiplicity | Integral | Coupling ( | Interpretation |

| 1 | NH | 8.20 – 10.50 | br s | 1H | - | Exchangeable with |

| 5 | Ring | 3.95 – 4.05 | s | 2H | - | Characteristic singlet of the glycine-derived methylene. |

| 3-1' | 2.55 – 2.65 | m (tt) | 1H | Deshielded cyclopropyl methine attached to electron-withdrawing Nitrogen. | ||

| 3-2' | Cyc | 0.80 – 0.95 | m | 2H | - | "Roof effect" often observed; cis/trans vicinal coupling. |

| 3-3' | Cyc | 0.60 – 0.75 | m | 2H | - | High-field cyclopropyl methylene protons. |

C NMR Chemical Shifts

| Position | Carbon Type | Shift ( | Notes |

| 4 | C=O (Amide) | 171.5 – 173.0 | Typical amide carbonyl; slightly more shielded than C2. |

| 2 | C=O (Urea) | 156.0 – 158.0 | Urea-type carbonyl; diagnostic for hydantoin core. |

| 5 | Ring | 46.0 – 48.0 | Aliphatic ring carbon. |

| 1' | N-CH (Cyc) | 24.0 – 26.0 | Methine carbon of the cyclopropyl ring. |

| 2', 3' | Cyc | 5.0 – 6.5 | Highly shielded cyclopropyl methylene carbons. |

Analytic Insight: The large chemical shift difference (

ppm) between the C2 and C4 carbonyls is the primary confirmation of the intact hydantoin ring structure.

Infrared Spectroscopy (FT-IR)

The hydantoin ring exhibits a "doublet" of carbonyl stretches due to vibrational coupling between the C2 and C4 carbonyls.

| Wavenumber ( | Assignment | Intensity | Structural Significance |

| 3250 – 3350 | Medium/Broad | Confirms unsubstituted | |

| 3050 – 3100 | Weak | Characteristic cyclopropyl C-H stretch (tension). | |

| 1770 – 1785 | Strong | High-frequency band (in-phase stretching). | |

| 1715 – 1735 | Very Strong | Low-frequency band (out-of-phase); primary amide character. | |

| 1400 – 1420 | Medium | Ring skeletal vibration. |

Mass Spectrometry (MS) Fragmentation Logic

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion:

The fragmentation typically follows a Retro-Diels-Alder (RDA) pathway or isocyanate elimination.

Figure 1: Predicted fragmentation pathway for 3-cyclopropylimidazolidine-2,4-dione under ESI conditions.

Experimental Protocol: Synthesis & Purification

Methodology: The most robust route for

Reaction Workflow

Figure 2: Two-step synthesis via ureido intermediate.

Step-by-Step Procedure

-

Urea Formation:

-

Suspend Glycine methyl ester hydrochloride (10 mmol) in dry Dichloromethane (DCM, 20 mL).

-

Add Triethylamine (TEA, 22 mmol) dropwise at 0°C to liberate the free amine.

-

Add Cyclopropyl isocyanate (10 mmol) dropwise.

-

Stir at room temperature for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for the disappearance of the isocyanate.

-

Result: Formation of methyl cyclopropylureidoacetate (intermediate).

-

-

Cyclization:

-

Evaporate the DCM solvent.

-

Add 6M HCl (15 mL) to the residue.

-

Reflux at 100°C for 2 hours. This effects both the hydrolysis of the ester and the condensation to form the ring.

-

Observation: The reaction mixture should become homogenous then precipitate the product upon cooling.

-

-

Purification:

-

Cool the mixture to 4°C.

-

Filter the white precipitate.

-

Recrystallization: Dissolve in minimum hot Ethanol/Water (9:1) and cool slowly.

-

Yield: Expected 75–85%.

-

Quality Control (Self-Validating)

-

Melting Point: Expect range between 125°C – 135°C (dependent on purity).

-

TLC Check: Product should be significantly more polar than the isocyanate starting material but less polar than glycine.

-

H NMR Check: The integral ratio of the Ring

References

-

Hydantoin Synthesis & Reactivity

- Organic Chemistry Portal. "Synthesis of Hydantoins."

-

[Link]

-

Spectroscopic Data of Hydantoins

- Elliott, T. H., & Natarajan, P. N. (1967). "Infrared studies of hydantoin and its derivatives." Journal of Pharmacy and Pharmacology.

-

[Link]

-

Cyclopropyl NMR Characteristics

-

Mass Spectrometry of Hydantoins

- Thevis, M., et al. (2008).

-

[Link]

-

General Synthesis of N-Substituted Hydantoins

Sources

An In-Depth Technical Guide to 3-Cyclopropylimidazolidine-2,4-dione Derivatives: A New Frontier in Androgen Receptor Modulation

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide delves into a promising, yet underexplored, chemical space: 3-cyclopropylimidazolidine-2,4-dione derivatives. Drawing upon established principles of hydantoin chemistry and the well-documented impact of the cyclopropyl moiety in drug design, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the prospective synthesis, potential as potent androgen receptor antagonists for applications in oncology, particularly prostate cancer, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation.

Introduction: The Rationale for 3-Cyclopropylimidazolidine-2,4-dione Derivatives

The hydantoin ring is a privileged structure in drug discovery, most notably in the context of nonsteroidal antiandrogens like enzalutamide and apalutamide, which have revolutionized the treatment of castration-resistant prostate cancer (CRPC).[1][2] These agents function by competitively inhibiting the androgen receptor (AR), a key driver of prostate cancer cell proliferation.[1] The biological activity of hydantoin derivatives is highly dependent on the nature of the substituents at the N-1, N-3, and C-5 positions of the ring.[1]

The introduction of a cyclopropyl group into a drug molecule is a well-established strategy to enhance pharmacological properties. The cyclopropyl ring can act as a bioisostere for a methyl group or other small substituents, offering a unique combination of steric and electronic properties.[3][4] Its rigid, three-dimensional structure can enforce a specific conformation, leading to improved binding affinity and selectivity for the target protein.[5] Furthermore, the cyclopropyl group is known to increase metabolic stability by blocking sites of oxidative metabolism, potentially leading to improved pharmacokinetic profiles.[5][6]

This guide, therefore, posits that the strategic incorporation of a cyclopropyl group at the N-3 position of the imidazolidine-2,4-dione core represents a compelling avenue for the discovery of novel, potent, and metabolically robust androgen receptor antagonists. We will lay the groundwork for the exploration of this novel class of compounds.

Synthesis of the 3-Cyclopropylimidazolidine-2,4-dione Core and its Derivatives

While specific literature on the synthesis of 3-cyclopropylimidazolidine-2,4-dione is not abundant, a robust synthetic strategy can be devised based on established methods for N-alkylation of hydantoins.

Proposed Synthesis of the Core Scaffold

The most direct approach involves the N-cyclopropylation of a pre-formed imidazolidine-2,4-dione ring. The differential acidity of the N-1 and N-3 protons of the hydantoin ring allows for selective alkylation. The N-3 proton is more acidic and thus more readily deprotonated, making it the primary site of alkylation under standard basic conditions. However, to ensure selectivity, a protecting group strategy at N-1 might be employed, followed by N-3 cyclopropylation and subsequent deprotection.

A more direct and potentially selective method for N-alkylation has been reported using potassium bases, which can favor alkylation at the less acidic N-1 position, but with careful choice of reagents and conditions, may be adapted for N-3 substitution.[7]

Diagram 1: Proposed Synthetic Route to 3-Cyclopropylimidazolidine-2,4-dione

Caption: Proposed synthetic pathways to the 3-cyclopropylimidazolidine-2,4-dione core.

Diversification of the Scaffold: Synthesis of Derivatives

With the 3-cyclopropylimidazolidine-2,4-dione core in hand, diversification can be achieved primarily through substitution at the C-5 position. The classical Bucherer-Bergs reaction, which involves the condensation of a ketone or aldehyde with potassium cyanide and ammonium carbonate, is a powerful method for generating 5,5-disubstituted hydantoins.[8][9] Alternatively, C-5 alkylation of the core scaffold can be achieved under phase-transfer catalysis conditions.[10]

Diagram 2: Diversification of the 3-Cyclopropylimidazolidine-2,4-dione Core

Caption: Key strategies for generating diverse 3-cyclopropylimidazolidine-2,4-dione derivatives.

Prospective Biological Activity and Structure-Activity Relationships (SAR)

The primary biological target for this class of compounds is hypothesized to be the androgen receptor. The SAR for known thiohydantoin AR antagonists provides a valuable roadmap for designing potent 3-cyclopropylimidazolidine-2,4-dione derivatives.[11][12]

Key SAR Insights from Thiohydantoin AR Antagonists:

-

Aromatic Moiety at N-1: A substituted aromatic ring at the N-1 position is crucial for high-affinity binding to the AR. Electron-withdrawing groups, such as trifluoromethyl and cyano moieties, are often found in potent antagonists like enzalutamide.

-

Gem-Dimethyl Group at C-5: The 5,5-dimethyl substitution is a common feature that enhances activity.

-

Linker between N-1 and the Aromatic Ring: The nature and geometry of the linker are important for optimal positioning of the molecule within the AR ligand-binding pocket.

Hypothesized SAR for 3-Cyclopropylimidazolidine-2,4-dione Derivatives:

We hypothesize that the N-3 cyclopropyl group will occupy a hydrophobic pocket within the AR ligand-binding domain, potentially leading to enhanced binding affinity compared to an N-methyl or N-H analog. The rigidity of the cyclopropyl group may also reduce the entropic penalty of binding.

Table 1: Hypothetical IC50 Values for a Series of 3-Cyclopropylimidazolidine-2,4-dione Derivatives in an AR Binding Assay

| Compound ID | N-1 Substituent | C-5 Substituent | Hypothesized AR Binding IC50 (nM) | Rationale |

| CPH-01 | 4-cyano-3-(trifluoromethyl)phenyl | H, H | 50 - 100 | N-1 aryl group is known to be important for AR binding. |

| CPH-02 | 4-cyano-3-(trifluoromethyl)phenyl | CH3, CH3 | 10 - 25 | Gem-dimethyl group at C-5 is expected to enhance potency. |

| CPH-03 | 4-carbamoyl-3-fluorophenyl | CH3, CH3 | 15 - 30 | Alternative N-1 aryl substitution pattern found in other AR antagonists. |

| CPH-04 | Phenyl | CH3, CH3 | > 500 | Lack of key electron-withdrawing groups on the N-1 phenyl ring likely reduces affinity. |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of 3-cyclopropylimidazolidine-2,4-dione derivatives. These are based on established and validated methodologies.

General Protocol for N-Cyclopropylation of a Hydantoin

This protocol is adapted from methods for N-alkylation of hydantoins.[7]

-

Dissolution: Dissolve the starting hydantoin (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Deprotonation: Cool the solution to 0 °C and add potassium tert-butoxide (tBuOK) (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: Add cyclopropyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-cyclopropylimidazolidine-2,4-dione.

Androgen Receptor Competitive Binding Assay

This protocol is based on established methods for determining the binding affinity of compounds to the androgen receptor.[13][14]

-

Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from rat ventral prostate tissue or use a commercially available recombinant human androgen receptor ligand-binding domain.

-

Assay Buffer: Prepare an assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Competition Reaction: In a 96-well plate, incubate a fixed concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) with the receptor preparation in the presence of increasing concentrations of the test compound.

-

Incubation: Incubate the plate at 4 °C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.

-

Quantification: Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Prostate-Specific Antigen (PSA) Secretion Assay in LNCaP Cells

This assay measures the ability of a compound to inhibit androgen-induced PSA secretion in the androgen-sensitive human prostate cancer cell line, LNCaP.[15][16]

-

Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37 °C with 5% CO2.

-

Hormone Deprivation: Prior to the assay, switch the cells to a medium containing charcoal-stripped FBS for 48-72 hours to deplete endogenous androgens.

-

Treatment: Seed the cells in 24-well plates and treat them with a stimulating concentration of dihydrotestosterone (DHT) (e.g., 1 nM) in the presence of varying concentrations of the test compound or vehicle control.

-

Incubation: Incubate the cells for 72 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PSA Quantification: Measure the concentration of PSA in the supernatant using a commercially available PSA ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the PSA levels to the total protein concentration in the corresponding cell lysates. Calculate the percentage of inhibition of DHT-induced PSA secretion for each concentration of the test compound and determine the IC50 value.

Diagram 3: Workflow for Biological Evaluation of 3-Cyclopropylimidazolidine-2,4-dione Derivatives

Caption: A streamlined workflow for the biological characterization of novel AR antagonists.

Conclusion and Future Directions

The 3-cyclopropylimidazolidine-2,4-dione scaffold represents a novel and promising area for the development of next-generation androgen receptor antagonists. By leveraging the well-established pharmacological importance of the hydantoin core and the beneficial properties of the cyclopropyl moiety, researchers have a clear path toward synthesizing potent and metabolically stable drug candidates. The synthetic strategies and biological evaluation protocols detailed in this guide provide a solid foundation for initiating research in this exciting field. Future work should focus on the synthesis of a diverse library of these derivatives and a thorough investigation of their SAR to identify lead compounds for further preclinical and clinical development in the fight against prostate cancer and other androgen-driven diseases.

References

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 2022.

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Center for Biotechnology Information, 2022.

-

N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. MDPI, 2021.

-

Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. MDPI, 2022.

-

Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed, 2019.

-

Formation of N-bridgehead 1,2,5-thiadiazolium and selenadiazolium rings through an intramolecular cyclisation reaction. Royal Society of Chemistry, 2002.

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate, 2016.

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed, 2020.

-

Next generation patient-derived prostate cancer xenograft models. National Center for Biotechnology Information, 2012.

-

Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). National Center for Biotechnology Information, 2010.

-

Process for preparing apalutamide. Google Patents, 2018.

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information, 2021.

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online, 2025.

-

N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed, 2001.

-

Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate, 2023.

-

Secretome Analysis of Prostate Cancer Cell Lines Reveals Cell Cycle-Dependent PSA Secretion and Potential Biomarkers. National Institutes of Health, 2025.

-

Processes and intermediates for the preparation of enzalutamide. Google Patents, 2015.

-

Hydantoin synthesis. Organic Chemistry Portal, N.D.

-

Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM, 2002.

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central, 2020.

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central, 2011.

-

In Vivo Models for Prostate Cancer Research. MDPI, 2022.

-

LNCaP PSA secretion after treatment with the training set of chemicals. ResearchGate, 2017.

-

1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts, 2024.

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs, 2021.

-

Prostate Cancer Patient-Derived Xenograft Treatment Data. Crown Bioscience, 2021.

-

Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). ACS Publications, 2010.

-

PSA Secretion from Single Circulating Tumor Cells of Metastatic Castration-Na¨ıve Prostate Cancer Patients. AACR Journals, 2022.

-

Synthesis of imidazolidine 2,4 ² dione derivatives. Neliti, 2022.

-

Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. PubMed Central, 2021.

-

HTRF Human Androgen Receptor Detection Kit, 500 Assay Points. Revvity, N.D.

-

Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. ACS Publications, 2019.

-

Using Champions' Prostate Patient-Derived Xenograft (PDX) Models for Preclinical Validation of a Novel, PSMA-Directed Bispecif. Champions Oncology, N.D.

-

Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences, 2022.

-

The biosynthesis and secretion of prostate-specific antigen in LNCaP cells. PubMed, 1996.

-

Bioisosteric Replacements. Chemspace, N.D.

-

Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. ResearchGate, 2022.

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, 2016.

-

Effects of 14 frequently used drugs on prostate‑specific antigen expression in prostate cancer LNCaP cells. Spandidos Publications, 2014.

-

Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Chemistry Portal, 2014.

-

Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). PubMed, 2010.

-

PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE. European Patent Office, 2023.

-

The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube, 2024.

-

In vivo models available for prostate cancer. Spontaneous models... ResearchGate, 2020.

-

(PDF) Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Academia.edu, 2010.

-

Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 2024.

-

An improved and practical route for the synthesis of enzalutamide and potential impurities study. Science.gov, 2017.

-

Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed, 2010.

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate, 2010.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jsynthchem.com [jsynthchem.com]

- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Secretome Analysis of Prostate Cancer Cell Lines Reveals Cell Cycle-Dependent PSA Secretion and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The biosynthesis and secretion of prostate-specific antigen in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imperative of Stability in Drug Development

An In-Depth Technical Guide to the Stability of 3-Cyclopropylimidazolidine-2,4-dione

In the landscape of pharmaceutical development, the intrinsic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of its therapeutic viability and commercial success. An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life, compromising patient safety and efficacy. This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the stability assessment of 3-Cyclopropylimidazolidine-2,4-dione, a molecule belonging to the hydantoin class of compounds. Hydantoin derivatives are of significant interest in medicinal chemistry, with well-known applications as anticonvulsant agents.[1][2]

This document is designed for researchers, formulation scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to stability evaluation. The core of this guide is built upon the principles outlined in the International Council for Harmonisation (ICH) guidelines, which provide a regulatory framework for stability testing.[3]

Physicochemical Profile and Intrinsic Stability of the Hydantoin Core

Understanding the inherent chemical nature of 3-Cyclopropylimidazolidine-2,4-dione is paramount to predicting its stability challenges. The molecule's core is an imidazolidine-2,4-dione ring, commonly known as a hydantoin ring.

-

Structural Features: The hydantoin ring is a five-membered heterocyclic structure containing two nitrogen atoms and two carbonyl groups. Theoretical studies on the parent hydantoin molecule have shown that the diketo tautomer is the most stable form, a critical piece of information for analytical characterization.[4][5]

-

Potential Labilities: The dual amide functionality within the ring presents a primary site for hydrolytic degradation. The carbonyl groups are susceptible to nucleophilic attack, particularly under acidic or basic conditions, which can lead to ring-opening reactions. This is analogous to the well-documented hydrolysis of the succinimide ring in antibody-drug conjugates, which can impact linker stability.[6][7][8]

-

Solid-State Properties: Like many APIs, 3-Cyclopropylimidazolidine-2,4-dione can exist in different solid forms, primarily crystalline and amorphous states.

-

Crystalline Form: Characterized by a highly ordered, three-dimensional lattice structure. This low-energy state typically confers greater thermodynamic stability, making it less prone to chemical degradation and physical changes.[9][10]

-

Amorphous Form: Lacks long-range molecular order. While often exhibiting advantages in solubility and dissolution rate, this higher-energy state is thermodynamically metastable and more susceptible to both chemical instability and physical conversion (crystallization) over time.[11][12][13]

-

The choice of solid form for development is therefore a critical decision, balancing the need for bioavailability with the imperative for long-term stability.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is an essential component of drug development that involves subjecting the API to conditions more severe than accelerated stability testing.[3][14] The primary objectives are to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate stability-indicating analytical methods capable of separating the intact API from all its potential degradants.[15] A degradation of 5-20% is generally considered optimal for these studies.[14]

General Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies, from sample preparation to data analysis and structural elucidation.

Caption: Workflow for a typical forced degradation study.

Experimental Protocols

The following protocols provide a starting point for the forced degradation of 3-Cyclopropylimidazolidine-2,4-dione. All studies should include a control sample (unstressed) for comparison.

2.2.1 Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules with labile functional groups like amides.[14]

-

Acid Hydrolysis Protocol

-

Prepare a stock solution of 3-Cyclopropylimidazolidine-2,4-dione in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.

-

In a sealed vial, mix an aliquot of the stock solution with 0.1 M Hydrochloric Acid (HCl). The final concentration of the organic solvent should be minimized to avoid impacting the reaction.

-

Place the vial in a water bath at 60°C for a predetermined time (e.g., 2, 8, 24 hours).

-

At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis Protocol

-

Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH as the stress agent.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Neutral Hydrolysis Protocol

-

Follow the same procedure, but replace the acid or base with purified water.

-

No neutralization step is required.

-

2.2.2 Oxidative Degradation Protocol

-

Prepare a stock solution of the API as described above.

-

In a sealed vial protected from light, mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Store the vial at room temperature for a predetermined time.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

2.2.3 Thermal Degradation (Solid State) Protocol

-

Place a thin layer of the solid API in a glass vial.

-

Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a set period (e.g., 24, 48, 72 hours).

-

At each time point, remove a sample, allow it to cool, and dissolve it in a suitable solvent.

-

Dilute to a suitable concentration for HPLC analysis.

2.2.4 Photostability Protocol

Photostability testing should be conducted according to ICH Q1B guidelines.[16][17][18]

-

Place a sample of the solid API and a solution of the API in chemically inert, transparent containers.

-

Prepare parallel samples wrapped in aluminum foil to serve as "dark controls" to separate thermal degradation from photolytic degradation.[16]

-

Expose the samples to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

Analyze the exposed samples and dark controls by HPLC. Any significant change in the exposed sample that is not observed in the dark control is attributed to photodegradation.

Anticipated Degradation Pathways

Based on the hydantoin structure, the primary degradation pathways are likely to be hydrolysis and oxidation.

Caption: Potential degradation pathways for the API.

Data Presentation

Results from forced degradation studies should be summarized clearly.

| Stress Condition | Reagent/Setting | Duration | Temperature | % Degradation of API | No. of Degradants >0.1% |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 18.5% | 1 |

| Neutral Hydrolysis | Water | 72 hours | 80°C | 2.1% | 1 |

| Oxidation | 3% H₂O₂ | 24 hours | RT | 9.8% | 3 |

| Thermal (Solid) | Dry Heat | 48 hours | 105°C | 1.1% | 0 |

| Photolytic (Solid) | ICH Q1B | N/A | RT | 4.5% | 2 |

Table 1: Example summary of forced degradation results for 3-Cyclopropylimidazolidine-2,4-dione.

Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

-

Method Goal: The method must be able to accurately quantify the decrease of the API concentration while simultaneously separating it from all process impurities and degradation products.

-

Detection: UV detection is common, but for identifying and characterizing unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS/MS) is indispensable.[19] This allows for the determination of the mass-to-charge ratio (m/z) of degradants, providing crucial clues to their structure.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants.

Formulation Development: Excipient Compatibility Studies

During formulation development, the API comes into intimate contact with various excipients (e.g., fillers, binders, lubricants).[20] It is critical to ensure that these excipients do not cause or accelerate the degradation of the API.[21] Drug-excipient compatibility studies are performed to screen for potential interactions.[20][22]

Protocol for Excipient Compatibility Screening

-

Preparation: Prepare binary mixtures of the API and each proposed excipient, typically in a 1:1 or 1:5 ratio by weight. A control sample of the pure API should also be prepared.

-

Stressing: Add a small amount of water (e.g., 5% w/w) to a portion of the mixtures to simulate the effects of moisture. Store all samples (dry and wet) under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

-

Analysis: Analyze the samples at initial and subsequent time points by HPLC to monitor for the appearance of new degradation products or a significant loss of the API compared to the control sample. Physical changes (e.g., color, clumping) should also be noted.

Logic of Excipient Compatibility Assessment

The following diagram illustrates the decision-making process based on the results of the compatibility study.

Caption: Decision logic for excipient compatibility screening.

Conclusion

The stability assessment of 3-Cyclopropylimidazolidine-2,4-dione is a multi-faceted process that is fundamental to its successful development as a pharmaceutical agent. This guide has detailed a systematic approach, grounded in regulatory principles and sound scientific reasoning. By thoroughly investigating the molecule's behavior under stress conditions (forced degradation), developing a robust stability-indicating analytical method, and carefully screening for excipient incompatibilities, researchers can build a comprehensive understanding of the API. This knowledge enables the development of a stable, safe, and effective drug product with a defined shelf-life, ultimately ensuring patient safety and therapeutic benefit.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Pharma Stability. (n.d.). Photostability (ICH Q1B). Retrieved from [Link]

-

BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

National Institutes of Health. (2013). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. Retrieved from [Link]

-

Curia Global. (n.d.). Amorphous Solids: Implications for Solubility and Stability. Retrieved from [Link]

-

Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. Retrieved from [Link]

-

ResearchGate. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Retrieved from [Link]

-

The Pharma Knowledge. (2025). Amorphous And Crystalline Drugs: Which Will Give More Stable Dosage Form And Why. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. Retrieved from [Link]

-

ResearchGate. (2011). Solid state crystallinity, amorphous state, and its implications in the pharmaceutical process. Retrieved from [Link]

-

Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

-

PubMed. (1980). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Retrieved from [Link]

-

Gattefossé. (n.d.). A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Retrieved from [Link]

-

SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

-

ChemIntel360. (2024). Ensuring Formulation Success: A Comprehensive Guide to Testing Excipient Compatibility in Your Lab. Retrieved from [Link]

-

National Institutes of Health. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Retrieved from [Link]

-

ResearchGate. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Impact of Different Levels of Succinimide Ring Hydrolysis in Maleimide Linker on Plasma Stability and Pharmacokinetics of Maleimidocaproyl-valine-citrulline-p-aminobenylooxycarbonyl (MC-vc-PAB) Linked Antibody Drug Conjugate. Retrieved from [Link]

-

PubMed. (2014). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. Retrieved from [Link]

-

Springer. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Retrieved from [Link]

-

National Institutes of Health. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Retrieved from [Link]

-

National Institutes of Health. (2025). The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. Retrieved from [Link]

-

PubMed. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Retrieved from [Link]

-

WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Retrieved from [Link]

-

PubMed. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Retrieved from [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orientjchem.org [orientjchem.org]

- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. curiaglobal.com [curiaglobal.com]

- 13. mdpi.com [mdpi.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. acdlabs.com [acdlabs.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 19. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 21. chemintel360.com [chemintel360.com]

- 22. scispace.com [scispace.com]

Methodological & Application

Application Note: Scalable Synthesis of 3-Cyclopropylimidazolidine-2,4-dione

Introduction & Scope

The 3-cyclopropylimidazolidine-2,4-dione (3-cyclopropylhydantoin) scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a core structural motif in inhibitors for targets such as MCL-1 (e.g., AZD5991 analogs) and TACE (Tumor Necrosis Factor-alpha Converting Enzyme).

While hydantoins are classically synthesized via the Bucherer-Bergs reaction , that method predominantly yields 5,5-disubstituted derivatives. Introducing a substituent specifically at the N3-position —particularly a sterically and electronically unique cyclopropyl group —requires a distinct synthetic strategy.

The Challenge of N-Cyclopropylation

Direct alkylation of an unsubstituted hydantoin with cyclopropyl halides is synthetically non-viable. Cyclopropyl halides possess high bond dissociation energies and significant ring strain, rendering them inert to standard

Solution: This protocol details a "construction-based" approach. We utilize the nucleophilic addition of glycine ethyl ester to cyclopropyl isocyanate to form a urea intermediate, followed by an acid-mediated intramolecular cyclization. This method ensures high regioselectivity (N3 substitution) and avoids the use of transition metal catalysts.

Retrosynthetic Logic & Pathway

The synthesis is designed as a two-stage cascade.[1] The logic prioritizes atom economy and regiocontrol .

Reaction Pathway (DOT Visualization)

Figure 1: Retrosynthetic pathway demonstrating the construction of the hydantoin ring via urea intermediate.

Experimental Protocol

Materials & Equipment

-

Reagents: Glycine ethyl ester hydrochloride (99%), Cyclopropyl isocyanate (98%), Triethylamine (TEA, >99%), Dichloromethane (DCM, Anhydrous), Hydrochloric acid (6M aqueous).

-

Equipment: 250 mL Round Bottom Flask (RBF), Reflux condenser, Magnetic stirrer, Rotary evaporator, Vacuum oven.

Step 1: Formation of Ureido Intermediate

Objective: Synthesize ethyl 2-(3-cyclopropylureido)acetate.

-

Preparation: Charge a 250 mL RBF with Glycine ethyl ester HCl (5.0 g, 35.8 mmol) and anhydrous DCM (50 mL). The salt will not fully dissolve initially.

-

Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add Triethylamine (10.0 mL, 71.6 mmol, 2.0 eq).

-

Note: The solution will clear as the free amine is liberated, followed by the precipitation of TEA·HCl salts.[2]

-

-

Addition: Add Cyclopropyl isocyanate (3.0 g, 36.1 mmol, 1.01 eq) dropwise over 15 minutes. Maintain temperature <5°C to prevent polymerization.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.

-

Monitoring: Check TLC (5% MeOH in DCM). Stain with Ninhydrin. The starting amine spot (Rf ~0.2) should disappear.

-

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess TEA and unreacted glycine.

-

Wash with Brine (1 x 30 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo. -

Yield Expectation: ~90-95% as a waxy white solid or colorless oil. Proceed directly to Step 2.

-

Step 2: Acid-Mediated Cyclization

Objective: Ring closure to 3-cyclopropylimidazolidine-2,4-dione.

-

Setup: Dissolve the crude ureido intermediate (from Step 1) in Ethanol (20 mL).

-

Acidification: Add 6M HCl (aq) (20 mL).

-

Reflux: Heat the mixture to reflux (approx. 85°C oil bath) for 2–3 hours.

-

Isolation:

-

Concentrate the mixture on a rotary evaporator to remove ethanol/water (azeotrope).

-

The residue will solidify upon cooling.

-

Recrystallization: Recrystallize from minimal hot Ethanol or Isopropanol to yield high-purity white crystals.

-

Quantitative Data Summary

| Parameter | Specification / Value | Notes |

| Stoichiometry | 1.0 : 1.01 : 2.0 | Glycine Ester : Isocyanate : Base |

| Reaction Time | 4h (Step 1) + 3h (Step 2) | Total process time < 8 hours |

| Temperature | 0°C | Controlled ramp prevents side reactions |

| Typical Yield | 75% - 82% | Overall isolated yield (2 steps) |

| Appearance | White Crystalline Solid | Melting Point: 128–130°C (Lit.[2][6] range) |

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers. This acts as a "Check Engine Light" for your chemistry.

NMR Validation Logic

-

NMR (400 MHz, DMSO-

- 0.6 – 0.9 ppm (m, 4H): Distinctive cyclopropyl methylene protons. Absence indicates failure of Step 1.

- 2.5 – 2.6 ppm (m, 1H): Cyclopropyl methine proton (N-CH).

- 3.85 ppm (s, 2H): Methylene group at C5 position (Ring). If this appears as a quartet/triplet pattern, cyclization failed (ester still present).

-

8.40 ppm (bs, 1H): N1-H imide proton. Broad singlet, exchangeable with

Troubleshooting Decision Tree

Figure 2: Logic flow for diagnosing synthetic failures based on NMR data.

Safety & Handling

-

Cyclopropyl Isocyanate: Highly toxic and a potent lachrymator. Handle exclusively in a fume hood. Moisture sensitive—hydrolyzes to cyclopropylamine.

-

Triethylamine: Flammable and corrosive.

-

Waste Disposal: Aqueous acidic waste from Step 2 contains amine salts; neutralize before disposal.

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

- Foundational text on hydantoin synthesis and ring closure mechanisms.

- Konnert, L., et al. (2016). "Flow Synthesis of Hydantoins." Journal of Organic Chemistry.

- Meisel, M., & Döring, M. (2005). "Synthesis of N-substituted hydantoins." Tetrahedron Letters.

-

Patent WO2006066174A1. (2006).

-

Industrial application of the 3-cyclopropylhydantoin scaffold.Link

-

Sources

Title: A Comprehensive Guide to the Herbicidal Screening of 3-Cyclopropylimidazolidine-2,4-dione: Protocols and Scientific Rationale

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

The relentless evolution of herbicide-resistant weeds necessitates the continuous discovery and development of novel herbicidal agents with unique modes of action. The imidazolidine-2,4-dione scaffold is a versatile heterocyclic structure known for a wide range of biological activities.[1] While extensively studied in medicinal chemistry, its potential in agrochemistry remains an area of active exploration. This application note focuses on 3-cyclopropylimidazolidine-2,4-dione , a novel derivative proposed for herbicidal development.

The incorporation of a cyclopropyl moiety is a strategic choice in agrochemical design. Studies on other herbicidal compounds, such as certain protoporphyrinogen oxidase (PPO) inhibitors, have shown that a cyclopropyl group can significantly enhance bioavailability and membrane permeability, leading to superior in-vivo efficacy even when in-vitro target-site potency is not dramatically increased.[2][3] This suggests that the cyclopropyl group may confer advantageous pharmacokinetic properties to the imidazolidine-2,4-dione core, making it a promising candidate for a new class of herbicides.

This guide provides a comprehensive, step-by-step framework for the initial herbicidal screening of 3-cyclopropylimidazolidine-2,4-dione. It is designed for researchers in weed science and agrochemical discovery, offering detailed protocols for primary and secondary screening, explaining the scientific rationale behind the experimental design, and providing a template for data analysis and visualization.

Proposed Mechanism of Action (Hypothetical)

While the precise molecular target of 3-cyclopropylimidazolidine-2,4-dione is yet to be determined, its structural features allow for a rational hypothesis. The core structure bears some resemblance to intermediates in amino acid biosynthesis. A plausible and compelling hypothesis is that it acts as an inhibitor of an essential enzyme in the branched-chain amino acid (BCAA) pathway (valine, leucine, and isoleucine). One such target is ketol-acid reductoisomerase (KARI) . Inhibition of this pathway halts protein synthesis and leads to plant death.[4] This mechanism is distinct from many commercial herbicides, making it a valuable avenue of investigation. The screening protocols outlined below are designed to holistically assess phytotoxicity, which would be followed by specific enzymatic assays to confirm this or identify an alternative mode of action.

Physicochemical Properties of the Test Compound

A preliminary analysis of the compound's properties is crucial for designing formulation and screening experiments.

| Property | Hypothetical Value | Rationale / Significance |

| IUPAC Name | 3-cyclopropylimidazolidine-2,4-dione | N/A |

| Molecular Formula | C₆H₈N₂O₂ | N/A |

| Molecular Weight | 140.14 g/mol | Influences diffusion and transport across membranes. |

| LogP (octanol-water) | 0.5 - 1.5 | Predicts membrane permeability and soil mobility. A moderate value is often optimal for systemic herbicides. |

| Water Solubility | 500 - 1500 mg/L | Essential for creating stable stock solutions and for uptake by roots from soil water. |

| Vapor Pressure | Low | Low volatility is desirable to minimize loss after application and off-target movement. |

| Chemical Stability | Stable in neutral/acidic pH | Determines appropriate formulation and storage conditions. |

Experimental Screening Workflow

The evaluation of a novel herbicidal candidate follows a tiered approach, moving from broad primary screening to more focused secondary assays. This workflow ensures efficient use of resources by eliminating inactive compounds early and characterizing promising candidates in greater detail.

Caption: Tiered workflow for evaluating a novel herbicidal candidate.

Detailed Experimental Protocols

These protocols are designed as a robust starting point. Researchers should include appropriate positive (a commercial herbicide with a known MOA) and negative (formulation blank) controls in all experiments.

Protocol 1: Preparation of Stock Solution

Rationale: Accurate and consistent preparation of the test substance is fundamental for reproducible results. Acetone is a common solvent for organic compounds, and a surfactant like Tween® 20 is used to ensure proper wetting and adhesion of the spray solution to leaf surfaces in post-emergence tests.

-

Weighing: Accurately weigh 10 mg of 3-cyclopropylimidazolidine-2,4-dione using an analytical balance.

-

Dissolution: Dissolve the compound in 1 mL of acetone to create a 10 mg/mL primary stock solution. Use sonication if necessary to ensure complete dissolution.

-

Working Solution Preparation: For a final spray concentration of 1000 g a.i./ha (a standard rate for primary screening) in a spray volume of 400 L/ha, prepare a spray solution. This typically involves diluting the primary stock in deionized water containing 0.1% (v/v) Tween® 20. The exact dilution will depend on the sprayer calibration.

-

Storage: Store the primary stock solution at 4°C in a sealed, labeled glass vial, protected from light. Prepare fresh aqueous working solutions daily.

Protocol 2: Primary Whole-Plant Screening

Rationale: Primary screening aims to identify if the compound possesses any herbicidal activity at a relatively high application rate. Using both a monocot (grass) and a dicot (broadleaf) species provides initial information on the spectrum of activity.[5]

Plant Species:

-

Monocot: Barnyardgrass (Echinochloa crus-galli)

-

Dicot: Velvetleaf (Abutilon theophrasti)

Growth Conditions:

-

Medium: Sandy loam soil in 10 cm pots.

-

Environment: Greenhouse or growth chamber at 25/20°C (day/night), 60% relative humidity, with a 16-hour photoperiod.

-

Planting: Sow 5-10 seeds per pot and thin to 3-5 uniform seedlings after emergence.

Sub-protocol 2A: Pre-Emergence Assay

-

Sow seeds of each species into prepared pots at a depth of 1-2 cm.

-

Immediately after sowing, apply the test solution evenly to the soil surface using a calibrated laboratory sprayer.

-

Water the pots lightly from the top to incorporate the compound into the soil surface. Subsequently, water via subirrigation to avoid disturbing the treated soil layer.

-

Place pots in the growth chamber and observe for 14-21 days.

Sub-protocol 2B: Post-Emergence Assay

-

Grow seedlings until they reach the 2-3 leaf stage.

-

Apply the test solution as a fine mist to the foliage until runoff, ensuring complete coverage. Use a spray shield to prevent soil contamination.

-

Return the pots to the growth chamber. Do not water overhead for the first 24 hours to allow for foliar absorption.

-

Observe plants for 14-21 days after treatment (DAT).

Evaluation:

-

Visual Injury: Score phytotoxicity at 7, 14, and 21 DAT using a 0-100% scale, where 0% is no effect and 100% is complete plant death.

-

Biomass Reduction: At 21 DAT, harvest the above-ground tissue, dry in an oven at 70°C for 48 hours, and weigh to determine the dry weight. Calculate the percent reduction relative to the negative control.

Protocol 3: Secondary Screening - Dose-Response Assay

Rationale: For compounds showing significant activity (>70% injury) in the primary screen, a dose-response assay is conducted to quantify their potency. This allows for the calculation of the Growth Reduction 50 (GR₅₀) value, which is the dose required to inhibit plant growth by 50% and is a standard metric for comparing herbicide efficacy.

-

Dose Range Selection: Based on the primary screen, select a range of 6-8 application rates that are expected to bracket the 50% response level (e.g., 1000, 500, 250, 125, 62.5, 31.25 g a.i./ha).

-

Experimental Setup: Follow the same procedure as the post-emergence primary screen, but apply the different rates of the test compound. Include 3-4 replicates for each dose.

-

Data Collection: At 14 DAT, harvest the above-ground biomass and determine the dry weight for each replicate.

-

Data Analysis:

-

Convert dry weights to a percentage of the untreated control.

-

Plot the percent growth vs. the log of the application rate.

-

Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) using statistical software (R, SAS, or GraphPad Prism) to calculate the GR₅₀ value and its corresponding 95% confidence interval.

-

Hypothetical Data Presentation

The following tables illustrate how data from the screening protocols could be presented.

Table 1: Hypothetical Primary Screening Results (at 1000 g/ha, 14 DAT)

| Application Type | Species | Plant Type | Visual Injury (%) | Biomass Reduction (%) |

| Pre-Emergence | E. crus-galli | Monocot | 85 | 92 |

| A. theophrasti | Dicot | 75 | 81 | |

| Post-Emergence | E. crus-galli | Monocot | 90 | 95 |

| A. theophrasti | Dicot | 95 | 98 |

Table 2: Hypothetical Post-Emergence GR₅₀ Values

| Species | Plant Type | GR₅₀ (g a.i./ha) | 95% Confidence Interval |

| E. crus-galli | Monocot | 180 | 165 - 198 |

| A. theophrasti | Dicot | 115 | 102 - 131 |

Visualizing the Hypothetical Mechanism of Action

If subsequent biochemical assays confirm KARI as the target, the mechanism can be visualized as follows.

Sources

- 1. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of 3-Cyclopropylimidazolidine-2,4-dione in Crop Protection Research

Introduction: The relentless pursuit of novel, effective, and environmentally benign fungicides is a cornerstone of modern agricultural research. The imidazolidine-2,4-dione scaffold, a heterocyclic structure, has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including antifungal, antibacterial, and antiviral properties.[1][2] This document provides a comprehensive guide for the synthesis, characterization, and evaluation of a promising, yet under-explored derivative, 3-Cyclopropylimidazolidine-2,4-dione, as a potential new active ingredient for crop protection.

The rationale for investigating this specific molecule stems from the known fungicidal properties of related compounds. The cyclopropyl moiety is a key feature in several successful commercial fungicides, contributing to metabolic stability and enhanced binding to target enzymes. When coupled with the imidazolidine-2,4-dione core, which is a known pharmacophore, it is hypothesized that 3-Cyclopropylimidazolidine-2,4-dione will exhibit potent fungitoxic activity. These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for exploring the potential of this novel compound.

Part 1: Synthesis of 3-Cyclopropylimidazolidine-2,4-dione

The synthesis of 3-Cyclopropylimidazolidine-2,4-dione can be approached through several established methods for the preparation of N-substituted imidazolidine-2,4-diones. A plausible and efficient two-step synthetic route is proposed below, based on the reaction of an amino acid derivative with an isocyanate, followed by cyclization.[3]

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 3-Cyclopropylimidazolidine-2,4-dione.

Protocol 1: Synthesis of 3-Cyclopropylimidazolidine-2,4-dione

Materials:

-

Glycine

-

Cyclopropylamine[4]

-

Urea

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Step 1: Synthesis of N-Cyclopropylglycine

-

In a round-bottom flask, dissolve glycine (1 equivalent) in a suitable solvent such as water or a water/ethanol mixture.

-

Add cyclopropylamine (1.1 equivalents) to the solution.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by recrystallization or column chromatography to yield pure N-Cyclopropylglycine.

Step 2: Synthesis of 3-Cyclopropylimidazolidine-2,4-dione

-

To a solution of N-Cyclopropylglycine (1 equivalent) in a suitable solvent like ethanol, add urea (1.2 equivalents).

-

Acidify the mixture with a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide.

-

Remove the solvent under reduced pressure.

-

The residue is then partitioned between water and an organic solvent like dichloromethane.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 3-Cyclopropylimidazolidine-2,4-dione.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Characterization:

The synthesized 3-Cyclopropylimidazolidine-2,4-dione should be characterized using standard analytical techniques to confirm its structure and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the cyclopropyl protons, the methylene protons of the imidazolidine ring, and the NH proton. The chemical shifts and coupling constants should be consistent with the proposed structure. |

| ¹³C NMR | Signals for the two carbonyl carbons of the dione, the methylene carbon of the ring, and the carbons of the cyclopropyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 3-Cyclopropylimidazolidine-2,4-dione (C₆H₈N₂O₂). |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (for the two carbonyl groups), and C-N stretching, confirming the presence of the key functional groups. |

| Melting Point | A sharp melting point, indicating the purity of the synthesized compound. |

Part 2: In Vitro Antifungal Activity Assessment

The initial evaluation of the antifungal potential of 3-Cyclopropylimidazolidine-2,4-dione is performed through a series of in vitro bioassays against a panel of economically important phytopathogenic fungi.

Protocol 2: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is adapted from standard methods for assessing fungicide efficacy.[5][6]

Materials:

-

Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani, Sclerotinia sclerotiorum)

-

Potato Dextrose Agar (PDA) medium

-

3-Cyclopropylimidazolidine-2,4-dione (test compound)

-

Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare a stock solution of 3-Cyclopropylimidazolidine-2,4-dione in DMSO.

-

Prepare PDA medium and sterilize it by autoclaving.

-

Allow the PDA to cool to approximately 45-50°C.

-

Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with PDA and DMSO only.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

From a 7-day-old culture of the test fungus, take a 5 mm mycelial disc using a sterile cork borer.

-

Place the mycelial disc at the center of each PDA plate (both treated and control).

-

Incubate the plates at 25 ± 2°C in the dark.

-

Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

-

Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the dose-response data.

Protocol 3: Spore Germination Inhibition Assay

This assay assesses the effect of the compound on the crucial early stages of fungal infection.[3][7]

Materials:

-

Spore suspension of the test fungus (e.g., Botrytis cinerea)

-

3-Cyclopropylimidazolidine-2,4-dione

-

Sterile distilled water

-

Microscope slides with concavities

-

Humid chamber

-

Microscope

Procedure:

-

Prepare a spore suspension of the test fungus in sterile distilled water and adjust the concentration to approximately 1 x 10⁵ spores/mL.

-

Prepare a series of dilutions of 3-Cyclopropylimidazolidine-2,4-dione in sterile distilled water (with a minimal amount of a non-fungitoxic solvent if necessary).

-

In the concavity of a microscope slide, mix a drop of the spore suspension with a drop of the test compound solution. A control with only spore suspension and water should be included.

-

Place the slides in a humid chamber to prevent drying.

-

Incubate at 25 ± 2°C for 12-24 hours.

-

After incubation, observe at least 100 spores per replicate under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculate the percentage of spore germination inhibition and determine the EC₅₀ value.

Caption: Hypothesized mechanism of action via HOG pathway disruption.

Protocol 5: Morphological Alteration Studies

Observing changes in fungal morphology can provide clues about the mechanism of action. [8][9] Materials:

-

Fungal cultures treated with sub-lethal concentrations of 3-Cyclopropylimidazolidine-2,4-dione

-

Microscope (light and scanning electron microscope)

-

Appropriate stains (e.g., lactophenol cotton blue)

Procedure:

-

Grow the test fungus in the presence of a sub-lethal concentration of the test compound (e.g., EC₂₅ or EC₅₀).

-

After a suitable incubation period, collect samples of the fungal mycelium.

-